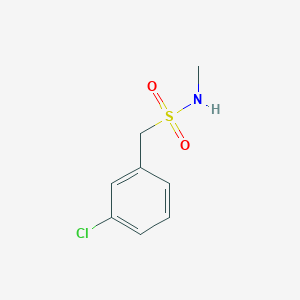

1-(3-chlorophenyl)-N-methylmethanesulfonamide

Description

BenchChem offers high-quality 1-(3-chlorophenyl)-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-10-13(11,12)6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJZZADLQPJKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Synthesis of 1-(3-chlorophenyl)-N-methylmethanesulfonamide: A Detailed Guide for Researchers

Introduction

1-(3-chlorophenyl)-N-methylmethanesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. This document provides a comprehensive guide for the synthesis of 1-(3-chlorophenyl)-N-methylmethanesulfonamide, intended for researchers, scientists, and professionals in drug development. This guide details a reliable two-step synthetic pathway, encompassing in-depth experimental protocols, mechanistic insights, and characterization methods.

The synthesis commences with the N-sulfonylation of 3-chlorobenzylamine with methanesulfonyl chloride to form the intermediate, N-(3-chlorobenzyl)methanesulfonamide. This is followed by the N-methylation of the sulfonamide to yield the final product. The protocols provided herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Reaction Scheme

The overall synthetic route is depicted below:

Preparation of sulfonamide-based enzyme inhibitors using CAS 950234-57-8

Application Note: Strategic Synthesis of BRAF Inhibitors Utilizing N-(3-Amino-2,6-difluorophenyl)propane-1-sulfonamide (CAS 950234-57-8)

Executive Summary

CAS 950234-57-8 , chemically identified as N-(3-amino-2,6-difluorophenyl)propane-1-sulfonamide , represents a "privileged scaffold" in the design of Type I kinase inhibitors, specifically those targeting the BRAF V600E mutation. This intermediate serves as the critical hinge-binding and hydrophobic-pocket-filling moiety in the synthesis of Vemurafenib (PLX4032) and next-generation analogs.

This guide details the protocol for utilizing this CAS number to synthesize high-potency sulfonamide-based inhibitors. Unlike generic synthesis guides, this document focuses on the regioselective coupling of the aniline nitrogen to heteroaryl cores (e.g., 7-azaindoles) while preserving the integrity of the sulfonamide tail, a common failure point in scale-up chemistry.

Chemical Profile & Mechanistic Role

| Property | Specification |

| CAS Number | 950234-57-8 |

| Chemical Name | N-(3-amino-2,6-difluorophenyl)propane-1-sulfonamide |

| Molecular Formula | C |

| Molecular Weight | 250.27 g/mol |

| Role in Inhibitor | Provides the "Tail" region; the propyl group occupies the hydrophobic pocket adjacent to the ATP binding site. |

| Key Reactivity | The aniline amine (-NH |

Mechanistic Rationale (The "Why")

In the context of BRAF V600E inhibition, the 2,6-difluoro substitution pattern is not cosmetic. It induces a specific torsional angle in the final drug molecule, locking it into a conformation that favors binding to the active conformation of the kinase. The propylsulfonamide moiety acts as a hydrogen bond donor/acceptor system that stabilizes the inhibitor within the enzyme's activation loop.

Biological Pathway Context

Understanding the downstream effect of the synthesized inhibitor is crucial for assay design. The inhibitor blocks the MAPK/ERK signaling cascade.

Caption: The MAPK signaling cascade.[1] The synthesized inhibitor targets the constitutively active BRAF V600E mutant, preventing MEK phosphorylation.

Experimental Protocols

Protocol A: Preparation of the Electrophilic Core (Example: 7-Azaindole Scaffold)

Note: CAS 950234-57-8 is the nucleophile. It requires an activated electrophile partner.

Objective: Synthesize 5-bromo-3-chloropyrrolo[2,3-b]pyridine (or similar) for coupling. If purchasing the core commercially, skip to Protocol B.

Protocol B: The Critical Coupling (Buchwald-Hartwig Amination)

This is the industry-standard method for linking the aniline of CAS 950234-57-8 to a heteroaryl halide.

Reagents:

-

Nucleophile: CAS 950234-57-8 (1.0 equiv)

-

Electrophile: 5-bromo-3-chloropyrrolo[2,3-b]pyridine (or 2,6-dichloro derivative) (1.0 equiv)

-

Catalyst: Pd

(dba) -

Ligand: Xantphos or BrettPhos (5-10 mol%)

-

Base: Cs

CO -

Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Flush with Argon for 15 minutes.

-

Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 30 minutes. Oxygen is the enemy of this catalytic cycle.

-

Charge Reactants: Add the electrophile (Core), Nucleophile (CAS 950234-57-8), and Base (Cs

CO -

Catalyst Addition: Add Pd

(dba) -

Reaction Initiation: Add the degassed solvent via syringe. Heat the mixture to 95°C under positive Argon pressure.

-

Monitoring: Monitor via LC-MS every 2 hours. Look for the disappearance of the mass peak for CAS 950234-57-8 (m/z ~251 [M+H]+).

-

Checkpoint: If the reaction stalls, add a second portion of catalyst (1 mol%).

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO

).-

Gradient: 0%

50% EtOAc in Hexanes. -

Note: The product will likely be fluorescent under UV (254 nm).

-

Protocol C: Alternative SNAr Coupling (Metal-Free)

If the electrophile is highly activated (e.g., a 2-chloro-3-nitropyridine), a Nucleophilic Aromatic Substitution (SNAr) is preferred over Palladium chemistry to avoid metal scavenging later.

-

Dissolve: CAS 950234-57-8 (1.0 equiv) in DMF or NMP.

-

Base: Add DIPEA (3.0 equiv).

-

Heat: Stir at 120°C - 140°C for 12-24 hours.

-

Precipitation: Pour the reaction mixture into ice water. The product often precipitates as a solid. Filter and wash with water.

Synthetic Workflow Visualization

Caption: Synthetic route for coupling CAS 950234-57-8 to heteroaryl cores to form BRAF inhibitors.

Quality Control & Troubleshooting

Analytical Parameters (Self-Validation)

-

1H NMR (DMSO-d6):

-

The Propyl group signals are diagnostic: Look for a triplet (~0.9 ppm), multiplet (~1.6 ppm), and triplet (~3.0 ppm).

-

The Sulfonamide NH typically appears broad around 9.5 - 10.0 ppm.

-

The Aniline NH (if unreacted) is around 5.0-6.0 ppm. Disappearance of this peak confirms coupling.

-

-

LC-MS:

-

Use Formic Acid (0.1%) modifier. Avoid TFA if the product is acid-sensitive (rare for sulfonamides).

-

Target Mass: Core MW + 250 (CAS MW) - HCl/HBr.

-

Common Pitfalls

| Issue | Cause | Solution |

| Low Yield (<30%) | Catalyst poisoning by the sulfonamide sulfur.[2] | Switch to a precatalyst like Pd(OAc) |

| Bis-alkylation | The sulfonamide nitrogen reacts with the electrophile. | Use a weaker base (K |

| Insolubility | Product precipitates during reaction. | Use a co-solvent system (Dioxane:DMF 4:1) to maintain solubility at high temperatures. |

References

-

Discovery of Vemurafenib (PLX4032): Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature, 467(7315), 596-599. Link

-

Synthesis of Sulfonamide Inhibitors: Tsai, J., et al. (2008). "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity." Proceedings of the National Academy of Sciences, 105(8), 3041-3046. Link

-

Buchwald-Hartwig Coupling Protocols: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

- Vemurafenib Process Chemistry: Wuts, P. G. M., et al. (2011). "Process Development for the Synthesis of the BRAF Inhibitor Vemurafenib." Organic Process Research & Development.

Sources

Application Note: Strategic Sulfamoylation of 3-Chlorobenzyl Halides

Abstract

The 3-chlorobenzyl sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as a key structural motif in protease inhibitors, ion channel modulators, and GPCR ligands. The presence of the chlorine atom at the meta position deactivates the aromatic ring while maintaining lipophilicity, often improving metabolic stability compared to unsubstituted benzyl analogs. This guide provides a critical analysis of reagents and protocols for converting 3-chlorobenzyl halides (chloride/bromide) into their corresponding sulfonamides. We prioritize methods that ensure high fidelity, safety, and scalability, focusing on the Oxidative Chlorination via Isothiouronium Salts and the Sulfite Displacement (Strecker) pathways.

Strategic Overview: Pathway Selection

The transformation of a benzyl halide to a sulfonamide requires the introduction of a sulfur atom followed by oxidation, or direct displacement with a sulfur-dioxide surrogate. The choice of reagents dictates the safety profile and impurity landscape.

Comparative Reagent Analysis

| Parameter | Route A: Thiourea / NCS | Route B: Sodium Sulfite / POCl₃ | Route C: DABSO (Pd-Cat) |

| Primary Reagent | Thiourea (creates C-S bond) | Sodium Sulfite (creates C-S bond) | DABSO ( |

| Intermediate | S-Benzyl Isothiouronium Salt | Sodium Benzyl Sulfonate | Benzyl Sulfinate |

| Oxidant/Activator | N-Chlorosuccinimide (NCS) / HCl | None (Direct Coupling) | |

| Key Advantage | Mild conditions; High functional group tolerance.[1] | Scalable; Water-based Step 1; Low cost. | Avoids oxidants; "Green" chemistry. |

| Key Limitation | Exothermic oxidation; NCS byproducts. | Harsh chlorination step (Step 2). | High reagent cost; IP constraints. |

| Recommendation | Gold Standard for Lab Scale (<50g) | Preferred for Process Scale (>1kg) | Specialized Applications |

Decision Logic & Reaction Landscape

The following decision tree illustrates the synthetic divergence based on available reagents and scale requirements.

Figure 1: Synthetic pathways for sulfamoylation.[2] Route A (Thiourea) is preferred for rapid lead optimization; Route B (Sulfite) is preferred for cost-efficiency.

Detailed Protocols

Protocol A: The "Gold Standard" (Thiourea/NCS)

Rationale: This method avoids the use of gaseous chlorine (

Reagents Required:

-

3-Chlorobenzyl chloride (1.0 equiv)

-

Thiourea (1.05 equiv)

-

N-Chlorosuccinimide (NCS) (4.0 equiv)

-

2M HCl (aq)[3]

-

Acetonitrile (solvent)

-

Ethanol (solvent)[4]

Step-by-Step Methodology:

Part 1: Formation of S-(3-Chlorobenzyl)isothiouronium Chloride

-

Dissolution: In a round-bottom flask, dissolve 3-chlorobenzyl chloride (e.g., 10.0 g, 62 mmol) in Ethanol (50 mL).

-

Addition: Add Thiourea (4.96 g, 65 mmol).

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours. Self-Validation: The reaction mixture should turn homogeneous. TLC (Hexane/EtOAc) should show consumption of the benzyl halide.

-

Isolation: Cool to room temperature. The product often crystallizes upon cooling. If not, add diethyl ether (50 mL) to precipitate the salt. Filter the white solid and dry under vacuum.[3]

-

Yield Expectation: >90%.[5]

-

Part 2: Oxidative Chlorination to Sulfonyl Chloride

-

Suspension: Suspend the isothiouronium salt (from Part 1) in Acetonitrile (5 volumes) and cool to 0°C in an ice bath.

-

Acidification: Add 2M HCl (aq) (2 volumes). Mechanism Note: The acid prevents the formation of side-product sulfonamides by keeping the nitrogen protonated.

-

Oxidation: Add NCS (4.0 equiv) portion-wise over 20 minutes.

-

Critical Safety Note: This step is exothermic and releases mild fumes. Maintain internal temperature <10°C.

-

-

Quench & Extraction: Stir for 1 hour at 0-5°C. Dilute with water and extract with Ethyl Acetate or DCM. Wash the organic layer with brine, dry over

, and concentrate.-

Result: 3-Chlorobenzyl sulfonyl chloride (usually a viscous oil or low-melting solid). Use immediately or store at -20°C.

-

Part 3: Sulfamoylation (Coupling)

-

Coupling: Dissolve the fresh sulfonyl chloride in DCM. Add the requisite amine (1.1 equiv) and a base (Triethylamine or Pyridine, 2.0 equiv) at 0°C.

-

Completion: Warm to room temperature. Reaction is typically complete in <2 hours.

Protocol B: The Sulfite Displacement (Strecker-Type)

Rationale: Ideal for larger scales where NCS cost is prohibitive. It utilizes water as the primary solvent for Step 1.

Reagents Required:

-

Sodium Sulfite (

) -

Phosphorus Oxychloride (

) or Thionyl Chloride ( -

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

Step-by-Step Methodology:

-

Displacement: Mix 3-chlorobenzyl chloride (1.0 equiv) with a saturated aqueous solution of Sodium Sulfite (1.5 equiv) and water (3 volumes). Add TBAB (0.05 equiv).

-

Reflux: Heat to reflux (100°C) for 6–12 hours.

-

Observation: The organic layer (benzyl chloride) will disappear as it converts to the water-soluble sulfonate.

-

-

Isolation: Cool the solution. The sodium 3-chlorobenzylsulfonate may precipitate. If not, evaporate the water to dryness (or spray dry for industrial scale).

-

Chlorination: Suspend the dry sulfonate salt in dry Toluene. Add

(2.0 equiv) and catalytic DMF. Heat to 70°C for 3 hours. -

Workup: Pour onto ice/water carefully (hydrolysis of excess

). Extract the sulfonyl chloride with Toluene or DCM.

Mechanistic Insight: Oxidative Chlorination

Understanding the mechanism of Protocol A is vital for troubleshooting. The transformation involves the rupture of the C-S bond of the isothiouronium intermediate by the "Cl+" source (NCS).

Figure 2: Mechanistic flow of NCS-mediated oxidative chlorination. The critical step is the fragmentation of the C-N bond (urea loss) to generate the sulfur species.

Troubleshooting & Self-Validation

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (Salt Formation) | Incomplete reaction; solvent too wet (hydrolysis). | Ensure reflux is vigorous; use anhydrous Ethanol. Check TLC for disappearance of benzyl halide. |

| Violent Exotherm in Step 2 (NCS) | Addition of NCS too fast; insufficient cooling. | Add NCS in 5 portions over 30 mins. Keep T < 10°C. |

| Impurity: Benzyl Chloride in Final Product | Incomplete conversion in Step 1 carried over. | Isothiouronium salt must be washed with ether/hexane before Step 2. |

| Impurity: Sulfonic Acid ( | Hydrolysis of Sulfonyl Chloride during workup. | Use ice-cold water for quench; dry organic layer immediately. Do not store the chloride long-term. |

References

-

Organic Syntheses Procedure (NCS Oxidation): Yang, Z.; Xu, J. "Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation."[3][7] Org.[7][8][9] Synth.2014 , 91, 116-124.[7]

-

DABSO Reagent Utility: Woolven, H.; González-Rodríguez, C.; Marco, I.; Thompson, A. L.; Willis, M. C.[9] "DABCO-bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis."[9][10][11][12] Org.[7][8][9] Lett.2011 , 13, 4876–4878.[9]

- Strecker Reaction (Sulfite Route)

-

3-Chlorobenzyl Chloride Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 7503, Benzyl chloride (Analogous reactivity data).

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 间氯氯苄 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Chlorobenzyl chloride | 620-20-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 9. DABSO - Enamine [enamine.net]

- 10. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis [organic-chemistry.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification methods for N-methyl sulfonamide intermediates

Welcome to the Technical Support Center for Medicinal Chemistry .

Ticket ID: N-Me-SULF-PUR-001 Topic: Purification Architectures for N-Methyl Sulfonamide Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Scope

This guide addresses the purification of N-methyl sulfonamide intermediates (

The Core Challenge: N-methyl sulfonamides possess a unique physicochemical duality:

-

Weak Acidity: The

proton has a pKa of -

Polarity: They are significantly more polar than their precursors but often prone to "oiling out" during crystallization due to disrupted hydrogen bonding networks compared to primary sulfonamides.[1]

This guide provides a self-validating workflow to separate the target sulfonamide from common impurities: sulfonic acids (hydrolysis byproduct), unreacted amines , and bis-sulfonylated side products.[1]

Diagnostic Visualizer: The Purification Logic Tree

Before selecting a protocol, identify your impurity profile.[2] Use this decision matrix to select the correct workflow.

Figure 1: Decision matrix for selecting the purification strategy based on dominant impurity species.

Frequently Asked Questions (The Triage)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this? A: This is a thermodynamic issue common with N-methyl sulfonamides. The oil phase is a supersaturated liquid.

-

Immediate Fix: Reheat the mixture to dissolve the oil. Add a "seed" crystal (if available) or scratch the glass surface at the air-liquid interface.[3]

-

Solvent Adjustment: You likely have too much non-polar solvent. Add small aliquots of the polar component (e.g., Ethanol) until the oil dissolves at reflux, then cool very slowly (10°C/hour) to favor crystal lattice formation over amorphous oiling.

Q2: I have a persistent yellow color in my solid product. Is it pure? A: Likely not. Sulfonamides should be white/off-white.

-

Cause: If you used Iodine/Methyl Iodide for methylation, this is trapped iodine. If you used Sulfonyl Chloride, it may be oxidative degradation of the amine.

-

Fix: Wash the organic layer with 10% Sodium Thiosulfate (

) during workup. This reduces colored oxidants to water-soluble salts.

Q3: Can I use silica gel chromatography? A: Yes, but with a caveat. Sulfonamides are polar and "streak" on silica due to hydrogen bonding with silanols.

-

Modification: Add 1% Triethylamine or 0.5% Acetic Acid to your eluent (depending on your compound's stability) to sharpen the peaks. For N-methyl sulfonamides, a gradient of Hexane/Ethyl Acetate (0

100%) is standard.

Deep Dive: Troubleshooting & Mechanisms

Scenario A: The "Disappearing Product" (Yield Loss)

Symptom: LCMS shows conversion, but after workup, the mass recovery is low.

Root Cause: Incorrect pH control during extraction.

Mechanism:

N-methyl sulfonamides are weak acids (

-

If you wash with strong base (NaOH, pH 14), you deprotonate the nitrogen (

). The product becomes a water-soluble salt and is lost in the aqueous waste. -

Corrective Action: Only use weak bases (NaHCO

, pH ~8.5) for washing out acidic impurities (like sulfonic acids). The product will remain protonated and stay in the organic layer.

Scenario B: Bis-Sulfonylation Impurities

Symptom: A side product with MW = Product + Sulfonyl Group.[1]

Root Cause: If synthesizing from Methylamine (

-

Prevention: Use a large excess of amine (2-3 equivalents) during synthesis to statistically favor mono-substitution.[1]

-

Purification: Bis-sulfonamides possess no acidic proton .[1]

-

Use Protocol A (Step 3) . Extract the desired mono-sulfonamide into NaOH (aq), leaving the undesired bis-sulfonamide in the organic layer. Then acidify the aqueous layer to recover the product.

-

Standardized Protocols

Protocol A: The "pH Swing" Extraction (Gold Standard)

Best for: Separating N-methyl sulfonamides from non-acidic impurities (Bis-products, neutral organics).[1]

-

Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

-

Acid Wash (Remove Amines): Wash with 1M HCl (

).[1]-

Chemistry: Protonates unreacted amines/pyridines, moving them to the aqueous layer. Sulfonamide remains in EtOAc.

-

-

Base Extraction (The Swing): Extract the organic layer with 1M NaOH (

).-

Critical Step: The N-methyl sulfonamide is deprotonated (

) and moves to the Aqueous Layer .[1] -

Waste: Neutral impurities (bis-sulfonamides) stay in the EtOAc. Discard this organic layer (after checking LCMS).

-

-

Recovery: Acidify the combined Aqueous Layer with 6M HCl to pH 1-2.

-

Result: Product re-protonates and precipitates.

-

-

Isolation: Filter the solid or re-extract with EtOAc if it oils out.[1]

Protocol B: Recrystallization Solvent Systems

Best for: Final polishing of crystalline solids.

| Solvent System | Ratio (v/v) | Application Note |

| EtOH / Water | 95:5 to 70:30 | Most Common. Dissolve in hot EtOH; add hot water until turbid; cool slowly.[1] |

| EtOAc / Heptane | 1:1 to 1:4 | Good for lipophilic R-groups.[1] Add Heptane to hot EtOAc solution. |

| IPA / Water | 90:10 | Excellent for removing colored impurities. |

| Toluene | 100% | High boiling point allows good solubility differential, but hard to remove solvent residue. |

References & Authority

-

pKa and Acidity of Sulfonamides:

-

Source: RSC Advances / ChemComm. The N-H bond in sulfonamides is acidic due to electron withdrawal by the sulfonyl group. N-methyl substitution retains this acidity (secondary sulfonamide), unlike N,N-dimethyl substitution.

-

Citation: Perlovich, G. L., et al. "Thermodynamic study of the solubility of sulfonamides." Journal of Solution Chemistry 30.10 (2001): 909-923.[4]

-

-

Synthesis and Side Reactions (Bis-alkylation):

-

Source: Organic Process Research & Development (ACS). Detailed discussions on controlling mono- vs bis-sulfonylation.

-

Citation: Anderson, N. G. "Practical Process Research & Development." Academic Press (2012). Chapter 6: Workup. [1]

-

-

General Purification Methodologies:

-

Chromatographic Behavior:

-

Source: Journal of Chromatography A. Strategies for separating polar acidic compounds on silica.

-

Citation: "Separation of Sulfonamides by Supercritical Fluid Chromatography." Journal of Chromatographic Science.

-

Sources

Overcoming solubility issues with chlorophenyl sulfonamide derivatives

Topic: Overcoming solubility issues with chlorophenyl sulfonamide derivatives Role: Senior Application Scientist Status: Online 🟢

Welcome to the Solubility Support Hub

Subject: Troubleshooting dissolution and precipitation of Chlorophenyl Sulfonamide Derivatives. Ticket Priority: High (Blocker for Biological Assays)

As a Senior Application Scientist, I frequently encounter tickets regarding the "Chlorophenyl" subclass of sulfonamides. These molecules present a distinct challenge: the sulfonamide group is a weak acid (pKa ~9.5–10.5), while the chlorophenyl moiety adds significant lipophilicity and facilitates strong halogen bonding in the crystal lattice. This combination creates a "brick dust" molecule—hard to dissolve and prone to "crashing out" in aqueous media.

Below are the three most common support tickets we receive, structured with root-cause analysis, step-by-step protocols, and self-validating checks.

Ticket #101: "My compound crashes out when I dilute my DMSO stock into media."

Diagnosis: Solvent Shock Precipitation.

Root Cause: You are likely experiencing the "supersaturation collapse." Chlorophenyl sulfonamides are highly soluble in DMSO (aprotic, polar) but have poor water solubility. When you pipet a 10 mM DMSO stock directly into an aqueous buffer (PBS or Media), the local solvent power drops instantly. The hydrophobic chlorophenyl rings aggregate via

Troubleshooting Protocol: The "Step-Down" Dilution

Do not blast 100% DMSO stock directly into 100% aqueous media.

-

Warm & Sonicate: Ensure your 10 mM DMSO stock is completely clear. Warm to 37°C and sonicate for 5 minutes.

-

Validation: Hold the vial against a light; if you see "swirling" (Schlieren lines) that persists, it is not fully dissolved.

-

-

Intermediate Phase (The Bridge):

-

Prepare an Intermediate Dilution in a solvent compatible with both DMSO and water, such as PEG400 or pure Ethanol, OR dilute into a protein-rich carrier first.

-

Preferred Method (Protein Shielding): Dilute the DMSO stock 1:10 into 100% Fetal Bovine Serum (FBS) or a 5% BSA solution. The albumin acts as a carrier, binding the lipophilic chlorophenyl tail and preventing aggregation.

-

-

Final Dilution: Pipet the FBS/Compound mix into your final assay media.

Visualizing the Mechanism (Graphviz)

Figure 1: Mechanism of solvent shock precipitation and the protein-shielding mitigation strategy.

Ticket #202: "My IC50 data is inconsistent/non-reproducible."

Diagnosis: Colloidal Aggregation (Promiscuous Inhibition).

Root Cause: Chlorophenyl sulfonamides are notorious for forming colloidal aggregates in assay buffers. These aggregates sequester enzymes non-specifically, leading to false positives (steep Hill slopes in dose-response curves). This is often exacerbated by the chlorine atom increasing the

Troubleshooting Protocol: Detergent Critical Concentration

You must break the surface tension that allows aggregates to form.

-

Add Surfactant: Supplement your assay buffer with a non-ionic detergent.

-

Triton X-100: 0.01% (v/v)

-

Tween-80: 0.005% (v/v)

-

Why: The detergent monomers coat the hydrophobic chlorophenyl surface, preventing the formation of large colloidal particles [1].

-

-

Verify Hill Slope:

-

Analyze your dose-response curve. A Hill slope significantly

(e.g., 2.0–3.0) suggests aggregation. -

Validation: Centrifuge the assay mix at high speed (10,000 x g for 10 min) before adding the enzyme. If the potency drops significantly after spinning, your compound was precipitating.

-

Solvent Tolerance Table for Assays:

| Solvent / Additive | Max Recommended % | Purpose | Note |

| DMSO | 0.5% - 1.0% | Primary Stock Solvent | >1% often inhibits enzymes/cells. |

| Ethanol | 2.0% | Co-solvent | Less toxic than DMSO for some cells. |

| Tween-80 | 0.01% | Anti-Aggregant | Critical for chlorophenyl derivatives. |

| PEG-400 | 5.0% | Solubility Enhancer | Good for in vivo formulation. |

Ticket #303: "I need to formulate this for oral dosing (PO) in mice."

Diagnosis: Dissolution-Rate Limited Bioavailability (BCS Class II).[1] Root Cause: The crystal lattice energy of chlorophenyl sulfonamides is high. Stomach acid (pH 1.2) suppresses ionization (since the sulfonamide is a weak acid), keeping the drug in its most insoluble, neutral form. It passes through the GI tract undissolved.

Troubleshooting Protocol: Cyclodextrin Complexation

We need to "hide" the hydrophobic chlorophenyl ring inside a water-soluble pocket.

The Solution: Hydroxypropyl-

Step-by-Step Complexation Protocol:

-

Prepare Vehicle: Dissolve 20% (w/v) HP-

-CD in sterile water or saline. Stir until clear. -

Add Compound: Add your chlorophenyl sulfonamide powder slowly to the stirring CD solution.

-

Note: It will likely remain cloudy initially.

-

-

pH Adjustment (The Trick):

-

Equilibration: Stir for 4–6 hours at room temperature. The solution should clarify.

-

Re-adjustment: Slowly lower the pH back to 7.4 using 1M HCl.

-

Validation: If the solution remains clear at pH 7.4, the drug is successfully trapped in the inclusion complex. If it precipitates, the binding constant (

) is too low; try adding 10% PEG400.

-

Visualizing the Formulation Strategy (Graphviz)

Figure 2: Decision tree for selecting the optimal in vivo formulation strategy.

Frequently Asked Questions (FAQs)

Q: Can I just heat the DMSO stock to 80°C to dissolve it? A: Be careful. While heat helps dissolution, sulfonamides can degrade (hydrolysis) at high temperatures if any moisture is present in the DMSO. Do not exceed 60°C, and limit heating time to <15 minutes. Always store DMSO stocks desiccated.

Q: Why does the chlorine atom make it so much harder to dissolve than the methyl analog? A: Two reasons:

-

Lipophilicity: Chlorine is significantly more lipophilic (

value ~0.71) than a methyl group ( -

Crystal Packing: Chlorine participates in halogen bonding and

-stacking interactions in the solid state [3]. This increases the energy required to break the crystal lattice (Heat of Fusion), which is the primary barrier to dissolution.

Q: My compound is soluble in Methanol. Can I use that for cell assays? A: Generally, no. Methanol is highly cytotoxic compared to DMSO or Ethanol. If you must use it for chemical handling, evaporate it completely and reconstitute in DMSO or a lipid carrier before biological application.

References

-

Shoichet, B. K. (2006). "Screening in a spirit of false discovery." Nature Chemical Biology. Discusses colloidal aggregation and the use of detergents to prevent false positives.

-

Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Defines the mechanism of inclusion complexes for lipophilic drugs.

-

Perlovich, G. L., et al. (2014).[5] "Thermodynamic approaches to the challenges of solubility in drug discovery and development."[5] Molecular Pharmaceutics. Specifically analyzes sulfonamide crystal lattice energy and sublimation thermodynamics.

-

BenchChem. (2025).[6] "Protocol for Dissolving Compounds in DMSO for Biological Assays." Standard operating procedures for DMSO handling.

-

Martinez, M. N., & Amidon, G. L. (2002). "A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals." Journal of Clinical Pharmacology. Covers the pH-dependent solubility of weak acids like sulfonamides.[2]

Sources

Technical Support Center: Optimizing Sulfonyl Chloride Amination

Welcome to the Technical Support Center for Sulfonamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the amination of sulfonyl chlorides. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate common challenges and streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

This section addresses general questions about the sulfonyl chloride amination reaction, providing foundational knowledge for successful synthesis.

Q1: What is the fundamental mechanism of sulfonyl chloride amination?

The reaction between a sulfonyl chloride and a primary or secondary amine to form a sulfonamide is a nucleophilic acyl substitution-like reaction.[1] The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion and a proton to form the stable sulfonamide S-N bond. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[2][3]

Q2: Why is my sulfonyl chloride reagent not working effectively?

Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with moisture to form the corresponding sulfonic acid, which is unreactive towards amines under these conditions.[4][5] It is crucial to use freshly opened or properly stored sulfonyl chlorides and to perform the reaction under anhydrous (dry) conditions with thoroughly dried glassware.[4] The quality of a sulfonyl chloride can be checked by a small-scale control reaction with a reliable amine.[6] If the control reaction fails, it is advisable to use a fresh bottle of the reagent.[6]

Q3: How do I choose the appropriate base for my reaction?

The choice of base is critical for scavenging the HCl generated during the reaction.[4] Common bases include pyridine, triethylamine (TEA), and inorganic bases like potassium carbonate.[4] The basicity and steric hindrance of the base can significantly impact the reaction rate.[4] For weakly nucleophilic amines, a stronger, non-nucleophilic base may be necessary.[4] However, for base-sensitive substrates, milder conditions should be considered.[6] For instance, using catalysts like 4-methylpyridine N-oxide can allow for the reaction to proceed under neutral, amine-free conditions.[7]

Q4: What are the best solvents for sulfonyl chloride amination?

Common solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN).[6] The reactants must be fully soluble in the chosen solvent for the reaction to proceed efficiently.[6] Interestingly, some studies have shown that less polar solvents like toluene can lead to faster reaction rates and higher yields compared to more polar solvents like DCM.[2] In recent years, deep eutectic solvents (DESs) have emerged as sustainable alternatives to volatile organic compounds (VOCs).[3][8]

Q5: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[4][9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the amine and the formation of the sulfonamide product. This allows for the determination of the optimal reaction time.[4] Other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for more quantitative analysis.[10][11]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the amination of sulfonyl chlorides.

Problem 1: Low or No Product Yield

A low yield of the desired sulfonamide is a frequent issue that can stem from various factors.

Possible Causes & Solutions

| Possible Cause | Recommended Solution | Scientific Rationale |

| Degraded Sulfonyl Chloride | Use a fresh bottle of sulfonyl chloride or purify the existing stock.[6] Store under an inert atmosphere (N₂ or Ar) in a desiccator.[6] | Sulfonyl chlorides readily hydrolyze in the presence of moisture to form unreactive sulfonic acids.[4][6] |

| Suboptimal Reaction Temperature | For many standard syntheses, start the reaction at 0 °C and allow it to slowly warm to room temperature.[4] If the reaction is sluggish, gentle heating (reflux) may be required.[4] Monitor by TLC to find the optimal temperature.[4] | The reaction rate is temperature-dependent. Low temperatures can slow down the reaction, while excessive heat can lead to side reactions and decomposition.[4] |

| Incorrect Base | If the amine is a weak nucleophile, try a stronger, non-nucleophilic base.[4] For base-sensitive substrates, consider milder, amine-free conditions.[6][7] | The base must be strong enough to neutralize the HCl byproduct without competing with the amine as a nucleophile or causing degradation of starting materials or products.[4] |

| Poor Nucleophilicity of the Amine | For amines with electron-withdrawing groups or significant steric hindrance, use more forcing conditions (higher temperature, longer reaction time).[4][12] Alternatively, a more reactive sulfonylating agent might be necessary.[4] | The nucleophilicity of the amine is a key driver of the reaction rate. Less nucleophilic amines require more energy to react.[12] |

| Product is Water-Soluble | After quenching the reaction, saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase.[6] | Highly polar sulfonamides may have significant solubility in the aqueous layer during workup, leading to loss of product.[6][7] |

Workflow for Troubleshooting Low Yield

Caption: Main reaction pathway and common side reactions.

Problem 3: Difficulty with Product Purification

Sulfonamides are often crystalline solids, making recrystallization a common purification method. [4]However, challenges such as the product being a sticky solid or "oiling out" can occur.

Purification Troubleshooting

-

Sticky or Oily Product: This often indicates the presence of impurities that are preventing crystallization. [4] * Solution 1: Column Chromatography. Purify the crude product by flash column chromatography to remove impurities before attempting recrystallization.

-

Solution 2: Trituration. Wash the crude product with a solvent in which the desired product is insoluble, but the impurities are soluble.

-

-

Product Fails to Crystallize:

-

Solution 1: Scratching. Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

-

Solution 2: Seeding. Add a very small crystal of the pure product to the cooled solution to initiate crystallization. [4] * Solution 3: Concentration. If the product is too soluble in the recrystallization solvent, carefully evaporate some of the solvent and cool the solution again. [1]* Emulsion Formation During Workup:

-

Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and improve phase separation. [6]

-

Experimental Protocols

General Protocol for Sulfonyl Chloride Amination

This is a general guideline and may require optimization for specific substrates. [4]

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 mmol) and an anhydrous solvent such as dichloromethane (DCM, 5 mL). [4]2. Cooling: Cool the solution to 0 °C in an ice bath. [4]3. Base Addition: Slowly add a suitable base (e.g., triethylamine, 1.2 mmol) to the stirred solution. [4]4. Sulfonyl Chloride Addition: In a separate vial, dissolve the sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL). [4]Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes. [4][6]5. Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. [4][6]Monitor the progress of the reaction by TLC. [4]6. Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl. [6]Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Protocol for Recrystallization

-

Dissolution: In an Erlenmeyer flask, dissolve the crude sulfonamide in the minimum amount of a hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration by pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask. [4]3. Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form. [4]For further crystallization, the flask can be placed in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Drying: Dry the crystals to a constant weight.

References

-

Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

-

Shaabani, A., et al. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. [Link]

-

Simone, M., et al. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Uniba.it. [Link]

-

Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). RSC Publishing. [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008, May 24). MDPI. [Link]

-

Show how you would use the same sulfonyl chloride as used in the sulfanilamide synthesis to make sulfathiazole and sulfapyridine. (2024, August 23). Pearson. [Link]

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters. (2024, July 11). ACS Publications. [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. (n.d.). ResearchGate. [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC. [Link]

- Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. (n.d.).

-

Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service. [Link]

-

Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. (2009, November). ResearchGate. [Link]

-

The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (2023, September 20). [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (n.d.). PMC. [Link]

-

A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. (n.d.). RSC Advances. [Link]

-

Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology | Journal of AOAC INTERNATIONAL | Oxford Academic. (2020, January 22). [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). [Link]

-

A very fast and simple method for the determination of sulfonamide residues in seawaters. (2025, August 6). [Link]

-

23.9: Amines as Nucleophiles. (2021, July 31). Chemistry LibreTexts. [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025, August 6). ResearchGate. [Link]

-

Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in. (2024, March 25). Preprints.org. [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC. [Link]

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016, August 1). Books.

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. (2020, November 25). ACS Publications. [Link]

Sources

- 1. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Technical Support Center: Handling Moisture Sensitivity in Sulfonamide Precursor Reactions

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for handling the critical issue of moisture sensitivity in reactions involving sulfonamide precursors, particularly sulfonyl chlorides. The following content is structured to address common questions and troubleshoot specific problems you may encounter in your work.

Frequently Asked Questions (FAQs)

Q1: Why are sulfonyl chlorides so sensitive to moisture?

A: Sulfonyl chlorides are highly reactive electrophiles. The sulfur atom is electron-deficient and readily attacked by nucleophiles. Water, acting as a nucleophile, attacks the sulfur atom, leading to a displacement of the chloride ion.[1] This process, known as hydrolysis, results in the formation of the corresponding sulfonic acid and hydrochloric acid (HCl).[1] This side reaction is often irreversible and consumes the starting material, leading to reduced product yield and the introduction of corrosive byproducts that can complicate purification.[1][2] The classical synthesis of primary sulfonamides often involves sulfonyl chlorides, which are noted for their moisture sensitivity.[3][4]

Here is the general mechanism for the hydrolysis of a sulfonyl chloride:

Caption: Mechanism of Sulfonyl Chloride Hydrolysis.

Q2: What are the primary signs that moisture has compromised my reaction?

A: Several indicators can point to moisture contamination:

-

Low or Inconsistent Yields: This is the most common symptom. If your sulfonyl chloride is consumed by hydrolysis, there is less of it available to react with your desired nucleophile (e.g., an amine).[1]

-

Formation of Unexpected Byproducts: The presence of sulfonic acids in your crude product mixture, which can often be detected by techniques like LC-MS, is a strong indicator of hydrolysis.

-

Difficulty in Purification: The sulfonic acid byproduct is often highly polar and can complicate the isolation of your desired sulfonamide.[5] It may lead to the formation of sticky solids or oils that are difficult to crystallize.[6]

-

Exotherm and Gas Evolution: The reaction of sulfonyl chlorides with water can be exothermic and produce HCl gas.[1] While the reaction with an amine also produces HCl, an unusually strong or uncontrolled exotherm could suggest significant hydrolysis.

Q3: How can I effectively dry the solvents for my reaction?

A: Rigorously dried solvents are crucial for success.[2] The choice of drying method depends on the solvent and the required level of dryness.

| Solvent | Recommended Drying Agent(s) | Typical Residual Water Content (ppm) | Reference(s) |

| Tetrahydrofuran (THF) | Activated 3Å molecular sieves | <10 | [7][8] |

| Dichloromethane (DCM) | Activated 3Å molecular sieves or CaH₂ | <10 | [7][8] |

| Acetonitrile (MeCN) | Activated 4Å molecular sieves or CaH₂ | <10 | [9] |

| Toluene | Activated 3Å molecular sieves | 0.1-0.9 | [10] |

| N,N-Dimethylformamide (DMF) | Barium oxide or 4Å molecular sieves followed by vacuum distillation | Low ppm | [9] |

For many common solvents, simply storing them over activated molecular sieves for 24-72 hours can achieve very low water content.[7][8][10] For extremely moisture-sensitive reactions, using a solvent purification system (SPS) that passes the solvent through columns of activated alumina and a copper catalyst is a safe and effective method.[11]

Q4: What are the best practices for storing and handling sulfonyl chlorides?

A: Proper storage and handling are paramount to maintaining the integrity of these reagents.[12]

-

Storage: Store sulfonyl chlorides in a cool, dry place, ideally in a desiccator under an inert atmosphere (argon or nitrogen).[12][13][14] The containers should be tightly sealed, preferably with PTFE-lined caps to prevent moisture ingress.[15]

-

Handling: Whenever possible, handle sulfonyl chlorides in a glovebox or under a positive pressure of an inert gas using a Schlenk line.[13][15][16] If a glovebox is not available, use a well-ventilated fume hood and work quickly to minimize exposure to atmospheric moisture.[13][15] Use dry syringes and needles for transferring the liquid reagent.[17][18]

Troubleshooting Guides

Problem 1: My reaction yield is consistently low, and I suspect moisture contamination.

This troubleshooting guide will walk you through a systematic approach to identify and eliminate sources of moisture in your reaction.

Caption: Troubleshooting Logic for Low Yields.

Problem 2: I'm observing a significant amount of a polar byproduct in my crude NMR/LC-MS.

Plausible Cause: This is very likely the sulfonic acid resulting from the hydrolysis of your sulfonyl chloride starting material.

Troubleshooting Steps:

-

Confirm Identity: If possible, obtain a reference sample of the corresponding sulfonic acid to confirm its identity by co-injection in LC-MS or by comparing its NMR spectrum.

-

Review Anhydrous Technique: Meticulously re-evaluate every step of your experimental setup for potential moisture entry points.

-

Glassware: Ensure all glassware is either oven-dried for several hours at a high temperature (e.g., 150°C) or flame-dried under vacuum immediately before use.[16][19] Even glassware that appears dry can have a layer of adsorbed moisture.[10][19]

-

Solvents and Reagents: Do not assume that commercially available "anhydrous" solvents are perfectly dry. It is best practice to dry them in-house.[7][8] Solid reagents should be dried in a vacuum oven.

-

Atmosphere: Use of a Schlenk line or a glovebox is highly recommended for these reactions.[16][20] If using a balloon of inert gas, ensure it is filled from a dry gas source and that the system is properly flushed to displace all air.[18]

-

-

Amine Base Quality: If you are using a tertiary amine base like triethylamine or pyridine, ensure that it is also anhydrous. These bases can be hygroscopic and introduce water into the reaction. Distilling them from a suitable drying agent (e.g., calcium hydride) may be necessary.

Problem 3: The reaction is sluggish or does not go to completion, even with extended reaction times.

Plausible Cause: While this could be due to other factors like low reactivity of the amine, moisture can also be a contributing factor. The hydrolysis of the sulfonyl chloride reduces its effective concentration, slowing down the desired reaction.

Troubleshooting Steps:

-

Re-evaluate Moisture Control: Implement the rigorous drying procedures outlined in the previous sections.

-

Consider the Order of Addition: Adding the sulfonyl chloride slowly to a solution of the amine and base can help to ensure that it reacts preferentially with the amine rather than any trace moisture.[2][14]

-

Check Reagent Purity: An old or improperly stored bottle of sulfonyl chloride may have already partially hydrolyzed.[14] Consider using a fresh bottle or purifying the existing material.

-

Analytical Check for Water: If you have access to a Karl Fischer titrator, you can quantitatively determine the water content of your solvents and liquid reagents.[7][21][22] This is the most accurate way to ensure your reaction components are sufficiently dry.[23]

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Sulfonylation Reaction

This protocol outlines a standard setup using Schlenk line techniques to ensure an anhydrous environment.

-

Glassware Preparation:

-

Place a round-bottom flask equipped with a magnetic stir bar in an oven at >120°C overnight.[17]

-

Assemble the hot flask with a reflux condenser and a gas inlet adapter. Immediately connect it to a Schlenk line and cycle between vacuum and inert gas (argon or nitrogen) three times to remove residual air and moisture.[16][20]

-

-

Reagent and Solvent Preparation:

-

Dissolve the amine starting material and an anhydrous base (e.g., triethylamine, distilled from CaH₂) in a previously dried solvent (e.g., THF, dried over 3Å molecular sieves) in the reaction flask under a positive pressure of inert gas.

-

-

Reaction Execution:

-

Cool the reaction mixture to the desired temperature (e.g., 0°C in an ice bath).[14]

-

Prepare a solution of the sulfonyl chloride in the same anhydrous solvent in a separate, dry flask under an inert atmosphere.

-

Using a dry syringe, slowly add the sulfonyl chloride solution dropwise to the stirred amine solution.[2][14]

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up:

-

Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl.[14]

-

Perform an aqueous work-up and extract the product with an organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[14][24]

-

**Protocol 2: Drying Dichloromethane (DCM) with Calcium Hydride (CaH₂) **

-

Pre-drying (Optional but Recommended): If the DCM has a high water content, pre-dry it by stirring over anhydrous calcium chloride for several hours.

-

Distillation:

-

Set up a distillation apparatus that has been oven or flame-dried.

-

Add calcium hydride (CaH₂) to the DCM in the distillation flask.

-

Heat the mixture to reflux under a nitrogen or argon atmosphere.

-

Distill the DCM and collect the fraction boiling at the correct temperature (39-40°C).

-

Store the freshly distilled, anhydrous DCM over activated 3Å molecular sieves to maintain its dryness.[7]

-

References

-

HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. Retrieved from [Link]

-

Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

-

King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2559-2567. Retrieved from [Link]

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. Retrieved from [Link]

-

Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Retrieved from [Link]

-

HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]

-

King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Dependence of the Hydrolysis of Ethanesulfonyl Chloride and the Question of the Intermediacy of Sulfenes in the Reactions of Alkanesulfonyl Chlorides in Basic Solution. Journal of the American Chemical Society, 91(23), 6524–6525. Retrieved from [Link]

-

Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Retrieved from [Link]

-

Sdfine. (n.d.). sulphuryl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

-

The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved from [Link]

-

Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Merchant, K. J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9512–9516. Retrieved from [Link]

-

Merchant, K. J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Retrieved from [Link]

-

LCGC International. (2026, February 13). Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid–Based GC Column. Retrieved from [Link]

-

Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

-

Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]

-

University of Nottingham. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]

-

University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid-Based GC Column. Retrieved from [Link]

-

Lee, J., et al. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. PMC. Retrieved from [Link]

-

TSI Journals. (n.d.). screening-of-water-content-in-organic-solvents-using-headspacegas-chromatography-flame-ionization-detector-following-cal.pdf. Retrieved from [Link]

-

Kemtrak. (n.d.). Water detection in solvents. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A Facile, Environmentally Benign Sulfonamide Synthesis in Water | Request PDF. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

ResearchGate. (2025, October 18). Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions | Request PDF. Retrieved from [Link]

Sources

- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. moodle2.units.it [moodle2.units.it]

- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 12. benchchem.com [benchchem.com]

- 13. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 16. molan.wdfiles.com [molan.wdfiles.com]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. cactus.utahtech.edu [cactus.utahtech.edu]

- 20. Air-free technique - Wikipedia [en.wikipedia.org]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. orgchemboulder.com [orgchemboulder.com]

Validation & Comparative

Comparative Analytical Profiling: 1H NMR Characterization of 1-(3-chlorophenyl)-N-methylmethanesulfonamide

Executive Summary

Objective: To provide a definitive technical guide for the structural characterization of 1-(3-chlorophenyl)-N-methylmethanesulfonamide , focusing on the comparative performance of protic vs. aprotic deuterated solvent systems.

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

The Challenge: Sulfonamide protons are notoriously labile and sensitive to their environment. Standard characterization in Chloroform-d (

Structural Logic & Signal Prediction

Before analyzing the spectrum, we must deconstruct the molecule to establish the "Causality of Shifts." This molecule combines an electron-withdrawing sulfonamide core with a meta-substituted aromatic ring.

Structural Dissection (DOT Visualization)

Figure 1: Structural dissection linking chemical moieties to predicted spectral regions. Note the electron-withdrawing influence of the Sulfonyl group on the adjacent methylene.

Mechanistic Insight[1][2][3]

-

The Aromatic Region (7.3 – 7.5 ppm): The Chlorine atom at the meta position exerts a strong inductive effect (-I), deshielding adjacent protons. Expect a complex splitting pattern: a singlet-like signal (H2), two doublets/multiplets (H4, H6), and a triplet (H5).

-

The Benzylic "Hinge" (~4.4 ppm): The methylene protons (

) are sandwiched between the aromatic ring and the sulfonyl group. Both are electron-withdrawing, pushing this signal significantly downfield compared to a standard benzyl group (~2.3 ppm). -

The N-Methyl Tail (~2.6 ppm): Attached to the nitrogen, this methyl group is the key diagnostic handle. Its splitting pattern (singlet vs. doublet) reveals the exchange status of the NH proton.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the information content of your spectrum.

Alternative A: Chloroform-d ( )

The Standard, Low-Polarity Option

-

Behavior: In

, the sulfonamide NH proton is acidic and undergoes rapid chemical exchange with trace water or other molecules. -

Result:

-

NH Signal: Appears as a broad, shapeless hump (often 4.5–5.0 ppm) or disappears entirely.

-

N-Methyl Signal: Appears as a Singlet .[1] The rapid exchange decouples the NH from the

, erasing the scalar coupling ( -

Aromatic Resolution: Good, but often suffers from overlap if concentration is too high due to

-stacking aggregation.

-

Alternative B: Dimethyl Sulfoxide-d6 (DMSO- )

The High-Performance, Polar Aprotic Option

-

Behavior: DMSO is a strong Hydrogen Bond Acceptor. It forms a tight H-bond with the sulfonamide NH, effectively "locking" the proton in place and slowing down the exchange rate significantly on the NMR timescale.

-

Result:

-

NH Signal: Sharp, distinct signal shifted downfield (often 7.0–7.5 ppm).

-

N-Methyl Signal: Appears as a Doublet (

Hz).[2] The slow exchange preserves the spin-spin coupling between the NH and the -

Diagnostic Value: This doublet is the definitive proof of the secondary sulfonamide structure (

).

-

Comparative Data Table

| Feature | Alternative A: | Alternative B: DMSO- |

| N-Methyl Multiplicity | Singlet (Coupling lost) | Doublet (Coupling visible, |

| NH Proton Visibility | Broad/Invisible (Exchange broadened) | Sharp/Distinct (H-bond stabilized) |

| Benzylic | ~4.30 ppm | ~4.45 ppm (Deshielded by solvent effect) |

| Water Peak | ~1.56 ppm (Usually distinct) | ~3.33 ppm (Can overlap with signals) |

| Structural Confidence | Medium (Ambiguous NH) | High (Definitive connectivity) |

Detailed Experimental Protocol

To ensure reproducibility and artifact-free spectra, follow this self-validating workflow.

Workflow Visualization (DOT)

Figure 2: Step-by-step experimental workflow for high-fidelity NMR acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh 5–10 mg of 1-(3-chlorophenyl)-N-methylmethanesulfonamide into a clean vial.

-

Critical: Do not exceed 15 mg/0.6 mL. High concentrations in sulfonamides can lead to dimer formation, shifting signals and broadening peaks.

-

-

Solvent Addition:

-

Add 0.6 mL of DMSO-

(99.9% D). -

Tip: Use ampoules rather than stock bottles to minimize water content. Water in DMSO appears at ~3.33 ppm and can obscure the benzylic or methyl signals if the peak is too broad.

-

-

Acquisition Parameters (Standard 400 MHz):

-

Pulse Angle:

(ensures accurate integration). -

Relaxation Delay (d1): Set to 2.0 - 5.0 seconds . The benzylic protons and aromatic protons have different

relaxation times; a short delay will distort integration ratios. -

Scans (ns): 16 scans are usually sufficient for this mass.

-

-

Processing:

-

Apply an exponential window function with Line Broadening (LB) = 0.3 Hz .

-

Reference the spectrum using the residual DMSO pentet at 2.50 ppm .

-

Advanced Interpretation & Troubleshooting

The "Roof Effect" in Aromatic Systems

In the 3-chlorophenyl ring, the protons at positions 4, 5, and 6 form a strongly coupled spin system. Even at 400 MHz, you may see the "roof effect" (slanting of multiplets toward each other).

-

Observation: The triplet of H5 (~7.4 ppm) may lean towards the doublet of H4/H6.

-

Validation: Integration must sum to exactly 4 protons for the aromatic region relative to the 3 protons of the N-methyl group.

Distinguishing the Benzylic

The benzylic methylene (

-

Standard Appearance: Singlet at ~4.45 ppm (DMSO).

-

Artifact Check: Ensure this signal integrates to 2H. If it integrates < 2H, check for deuterium exchange (unlikely at this position without strong base) or water overlap.

References

-

Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][3] Link

-

Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[2] Link

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text for Fragment Shifts).

-

PubChem Compound Summary. Methanesulfonamide Derivatives. (General structural validation). Link

Sources

Comparative MS Fragmentation Guide: C₈H₁₀ClNO₂S Isomers

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns for C₈H₁₀ClNO₂S isomers. It is designed for researchers distinguishing between the reactive alkylating intermediate N-(2-chloroethyl)benzenesulfonamide and its stable structural isomer 4-chloro-N,N-dimethylbenzenesulfonamide .

Distinguishing Alkylating Linkers from Stable Sulfonamides

Executive Summary & Core Directive

In drug development, the molecular formula C₈H₁₀ClNO₂S represents a critical divergence point. It corresponds to two distinct chemical entities with vastly different reactivities and biological implications:

-

The Target (Product): N-(2-Chloroethyl)benzenesulfonamide

-

The Alternative (Impurity/Isomer): 4-Chloro-N,N-dimethylbenzenesulfonamide [3][4]

-

Role: Stable metabolic byproduct or synthesis impurity.

-

Criticality: Chemically inert under alkylation conditions; false positive in low-res MS.

-

The Analytical Challenge: Both compounds share the exact mass (m/z 219.[5]01) and similar polarity. High-Resolution Mass Spectrometry (HRMS) alone cannot distinguish them. Differentiation requires analysis of fragmentation pathways (MS/MS) to localize the chlorine atom (aromatic ring vs. alkyl tail).[1]

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible differentiation, the following LC-MS/MS parameters are recommended. This protocol acts as a self-validating system by monitoring specific "diagnostic ions" that confirm the position of the chlorine atom.

Instrumental Setup

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][6][7]

-

Rationale: Sulfonamides protonate readily at the nitrogen or sulfonyl oxygen ([M+H]⁺ = 220.02).[1]

-

-

Collision Energy (CE): Stepped CE (15, 30, 45 eV).[1]

-

Rationale: Low energy preserves the molecular ion; high energy forces the diagnostic cleavage of the S-N and C-S bonds.

-

-

Mass Analyzer: Q-TOF or Orbitrap (for sub-ppm mass accuracy on fragments).

The "Chlorine Locator" Logic

The differentiation relies on tracking the Chlorine Isotope Pattern (³⁵Cl/³⁷Cl) in the fragment ions.

-

Rule A: If the fragment ion at m/z 77 (Phenyl⁺) lacks a chlorine isotope pattern, the Cl was on the alkyl tail (Product).[1]

-

Rule B: If the fragment ion at m/z 111 (Chlorophenyl⁺) retains the chlorine isotope pattern, the Cl is on the aromatic ring (Alternative).[1]

Comparative Fragmentation Analysis

Candidate A: N-(2-Chloroethyl)benzenesulfonamide (The Product)[1]

-

Structure: Ph-SO₂-NH-CH₂-CH₂-Cl

-

Key Mechanism: The fragmentation is driven by the cleavage of the sulfonamide bond and the instability of the chloroethyl chain.

Fragmentation Pathway:

-

Precursor: [M+H]⁺ m/z 220.

-

Primary Cleavage (S-N Bond): The weakest link is the S-N bond. This yields the Benzenesulfonyl cation (Ph-SO₂⁺) at m/z 141 .

-

Diagnostic: This ion contains NO chlorine.[4] The isotope pattern will be purely carbon/sulfur based (no M+2 intensity of ~32%).

-

-

Secondary Cleavage (Desulfonylation): Loss of SO₂ (64 Da) from m/z 141 yields the Phenyl cation (Ph⁺) at m/z 77 .[1]

-

Diagnostic: m/z 77 is the base peak in high-energy spectra. It confirms the aromatic ring is unsubstituted.

-

-

Neutral Loss (HCl): In-source fragmentation or low-energy CID may show loss of HCl (36 Da) to form an aziridine-like species at m/z 184 (C₈H₉NO₂S⁺).

Candidate B: 4-Chloro-N,N-dimethylbenzenesulfonamide (The Alternative)

-

Structure: Cl-Ph-SO₂-N(CH₃)₂

-

Key Mechanism: The aromatic ring is stabilized by the chlorine, which remains attached during primary fragmentation.

Fragmentation Pathway:

-

Precursor: [M+H]⁺ m/z 220.

-

Primary Cleavage (S-N Bond): Cleavage yields the 4-Chlorobenzenesulfonyl cation (Cl-Ph-SO₂⁺) at m/z 175 .

-

Diagnostic: This ion retains the chlorine . You will see a distinct 3:1 ratio at m/z 175 and 177.

-

-

Secondary Cleavage (Desulfonylation): Loss of SO₂ from m/z 175 yields the 4-Chlorophenyl cation (Cl-Ph⁺) at m/z 111 .

-

Diagnostic: The presence of m/z 111 (and its isotope at 113) is the definitive marker for Ring-Chlorination.

-

Data Summary & Decision Matrix

| Feature | N-(2-Chloroethyl)benzenesulfonamide (Product) | 4-Chloro-N,N-dimethylbenzenesulfonamide (Alternative) |

| Molecular Ion [M+H]⁺ | 220.02 (with Cl pattern) | 220.02 (with Cl pattern) |

| Base Peak (High CE) | m/z 77 (Phenyl cation) | m/z 111 (Chlorophenyl cation) |

| Sulfonyl Fragment | m/z 141 (Ph-SO₂⁺) | m/z 175 (Cl-Ph-SO₂⁺) |

| Chlorine Status | Cl is lost in neutral fragment (Tail) | Cl is retained in charged fragment (Ring) |

| Neutral Losses | Loss of HCl (36 Da) observed | Loss of C₂H₆N (44 Da) observed |

| Key Differentiator | Absence of m/z 111/113 | Presence of m/z 111/113 |

Visualization of Fragmentation Pathways[7][8][9][10]

The following diagram illustrates the divergent pathways. The red nodes indicate the critical diagnostic ions that distinguish the two isomers.

Caption: Divergent fragmentation logic. The "Product" pathway (Green) sheds the chlorine early, yielding unsubstituted aromatic ions.[1] The "Alternative" pathway (Red) retains the chlorine on the aromatic ring, producing heavy diagnostic ions.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81967, Benzenesulfonamide, 4-chloro-N,N-dimethyl-. Retrieved from [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center (2023). Gas Chromatography-Mass Spectrometry (GC-MS) Data for Chlorobenzenesulfonamides. Retrieved from [Link][1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. benchchem.com [benchchem.com]

- 3. Benzenesulfonamide, 4-chloro-N,N-dimethyl- | SIELC Technologies [sielc.com]

- 4. Benzenesulfonamide, 4-chloro-N,N-dimethyl- | C8H10ClNO2S | CID 81967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 4-(2-Aminoethyl)benzene-1-sulfonyl chloride [smolecule.com]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Validating Purity of 1-(3-chlorophenyl)-N-methylmethanesulfonamide via LC-MS: A Comparative Technical Guide

Executive Summary

In the synthesis of sulfonamide-based intermediates, relying solely on HPLC-UV for purity assessment is a critical risk. While UV detection is robust for main-peak quantification, it frequently fails to detect co-eluting impurities that lack strong chromophores or share similar retention times (e.g., des-chloro analogs).

This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior methodology for certifying the purity of 1-(3-chlorophenyl)-N-methylmethanesulfonamide . We compare this approach against HPLC-UV and quantitative NMR (qNMR), demonstrating that LC-MS provides the necessary specificity to distinguish the target molecule (

Part 1: The Analytical Challenge